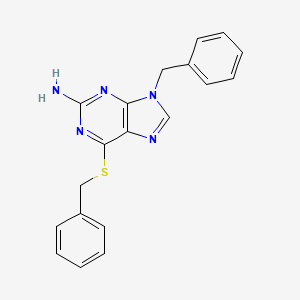
9-benzyl-6-(benzylthio)-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9-benzyl-6-(benzylthio)-9H-purin-2-amine typically involves the reaction of purine derivatives with benzyl halides and thiols. One common method includes the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with benzylthiol in the presence of a base such as sodium methoxide in anhydrous methanol . The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Chemical Reactions Analysis
9-benzyl-6-(benzylthio)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
9-benzyl-6-(benzylthio)-9H-purin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are used in various chemical reactions and studies.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of pharmaceuticals and other chemical products that require purine derivatives as intermediates.
Mechanism of Action
The mechanism of action of 9-benzyl-6-(benzylthio)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with nucleic acids, influencing DNA and RNA synthesis and function .
Comparison with Similar Compounds
9-benzyl-6-(benzylthio)-9H-purin-2-amine can be compared with other purine derivatives such as:
9-benzyl-6-methyl-9H-purine: This compound has a similar structure but with a methyl group instead of a benzylthio group, leading to different chemical and biological properties.
9-benzyl-6-(furan-2-yl)-2-(N,N-dimethylamino)-9H-purine: This derivative has a furan ring and a dimethylamino group, which may enhance its drug-likeness and biological activity.
The uniqueness of this compound lies in its benzylthio group, which can impart distinct chemical reactivity and biological interactions compared to other purine derivatives.
Properties
CAS No. |
94333-07-0 |
|---|---|
Molecular Formula |
C19H17N5S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
9-benzyl-6-benzylsulfanylpurin-2-amine |
InChI |
InChI=1S/C19H17N5S/c20-19-22-17-16(18(23-19)25-12-15-9-5-2-6-10-15)21-13-24(17)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,20,22,23) |
InChI Key |
DNNVKRLIFZPYGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3SCC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)
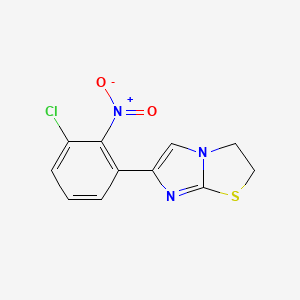
![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)
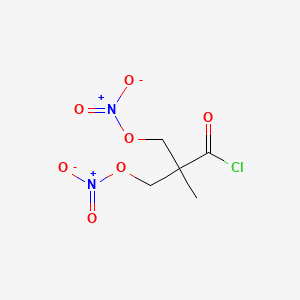

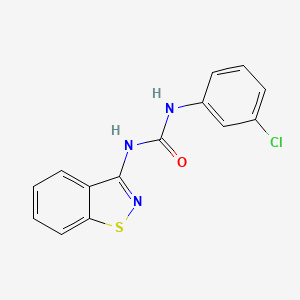
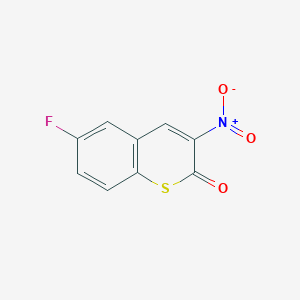

![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
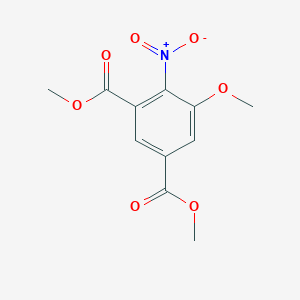
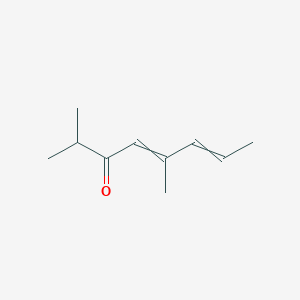
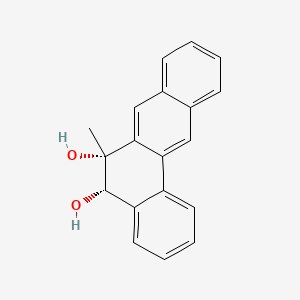
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
